5alpha-Androst-6-ene-3,17-dione
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Overview
Description
5alpha-Androst-6-ene-3,17-dione is a naturally occurring steroid compound. It is a metabolite of androgens such as testosterone and dihydrotestosterone.
Preparation Methods
Synthetic Routes and Reaction Conditions
5alpha-Androst-6-ene-3,17-dione can be synthesized through various chemical methods. One common approach involves the transformation of phytosterols using biotechnological methods. For instance, the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum has been shown to efficiently convert phytosterols into this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical synthesis. The process typically includes the oxidation of suitable precursors followed by reduction and purification steps to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5alpha-Androst-6-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
5alpha-Androst-6-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of steroid drugs.
Biology: The compound is studied for its role in the biosynthesis of steroid hormones.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy.
Industry: The compound is utilized in the production of various steroid-based products
Mechanism of Action
The mechanism of action of 5alpha-Androst-6-ene-3,17-dione involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of androgens and estrogens, influencing various physiological processes. The compound’s effects are mediated through its conversion into active hormones, which then bind to their respective receptors and modulate gene expression .
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstanedione: A naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone and dihydrotestosterone.
5-Androstenedione: A prohormone of testosterone with a similar structure but differing in the position of a carbon-carbon double bond.
Uniqueness
Its distinct chemical structure and reactivity make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C19H26O2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,12,14-16H,5-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
BTAPTIJZCKGMRD-WZNAKSSCSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCC(=O)CC1C=CC3C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.